molecular formula C19H16ClN3O5S2 B6560796 N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021217-85-5

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6560796
CAS No.: 1021217-85-5
M. Wt: 465.9 g/mol
InChI Key: LUJXRIWPBIPFQI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. The 3-chlorophenyl group on the acetamide nitrogen introduces steric and electronic effects critical for molecular interactions. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrimidinone scaffold, which is prevalent in bioactive molecules targeting enzymes like kinases or dihydrofolate reductase.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-5-7-15(8-6-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJXRIWPBIPFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C23H24ClN3O3SC_{23}H_{24}ClN_3O_3S and its IUPAC name. The presence of the chlorophenyl and methoxybenzenesulfonyl groups contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives synthesized from 1,3,4-oxadiazole and piperidine cores have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The specific compound under discussion may also demonstrate similar activity due to its structural components.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition:
The compound has potential as an AChE inhibitor. A study found that derivatives with similar functional groups displayed strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Urease Inhibition:
Another significant activity is urease inhibition. Compounds in this class have demonstrated strong urease inhibitory effects, with IC50 values indicating high potency compared to standard drugs . This suggests potential applications in treating conditions related to urease-producing bacteria.

Study 1: Synthesis and Evaluation of Related Compounds

In a study evaluating various derivatives, several compounds showed promising results in terms of antibacterial and enzyme inhibition activities. For example, compounds with IC50 values ranging from 0.63 µM to 6.28 µM against urease were identified as particularly effective .

Compound IDIC50 (µM)Activity Type
7m0.63Urease Inhibition
7n1.13Urease Inhibition
7o1.21Urease Inhibition
7p6.28Urease Inhibition

Study 2: Docking Studies

Docking studies have elucidated the interactions between the compound and various amino acids in target enzymes, confirming the binding efficacy that correlates with observed biological activities . These interactions are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their comparative attributes are summarized below:

Compound Name Pyrimidine Substituents Acetamide Substituents Melting Point (°C) Yield (%) Biological Activity Notes
Target Compound: N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 4-Methoxybenzenesulfonyl at C5 3-Chlorophenyl Not reported Not reported Hypothesized kinase inhibition
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Methyl at C4 2,3-Dichlorophenyl 230–232 80 Antibacterial activity observed
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diamino 4-Chlorophenyl Not reported Not reported Anticancer activity (in vitro)
2-{[5-(3-Chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide 3-Chloro-4-methoxybenzenesulfonyl at C5 Cyclohexenylethyl Not reported Not reported Structural analog for solubility studies

Key Comparisons:

The 3-chlorophenyl group in the target compound may confer distinct steric interactions relative to the 4-chlorophenyl group in ’s compound, influencing receptor selectivity.

Synthetic Efficiency :

  • The analog in achieved an 80% yield, suggesting efficient thioether formation. The target compound’s synthesis may require optimization due to the bulkier 4-methoxybenzenesulfonyl group.

Crystallographic Insights :

  • Crystal structures of related compounds (e.g., ) resolved via SHELXL refinement reveal that chloro-substituted phenyl groups induce planar conformations, favoring π-π stacking. The target compound’s crystal structure remains unreported, but similar methods could elucidate its packing behavior.

Solubility and Pharmacokinetics :

  • The cyclohexenylethyl group in ’s analog likely enhances lipophilicity, whereas the target’s 3-chlorophenyl and sulfonyl groups may improve aqueous solubility via polar interactions.

Research Findings and Gaps:

  • Antimicrobial Activity : ’s analog showed antibacterial efficacy, but the target compound’s activity remains untested. The sulfonyl group could broaden its spectrum.
  • Synthetic Challenges : The methoxybenzenesulfonyl group may necessitate protective strategies during synthesis to prevent desulfonylation, a common issue in sulfonyl-containing compounds.

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